Ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate
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Overview
Description
Ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate is a heterocyclic compound that contains a thiazolidine ring. Thiazolidine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiazolidine ring, which includes sulfur and nitrogen atoms, enhances the pharmacological properties of the compound .
Preparation Methods
The synthesis of Ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature . This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then react with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for higher yield and purity using advanced techniques such as nano-catalysis and green chemistry .
Chemical Reactions Analysis
Ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazolidine ring can be modified by introducing different substituents.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.
Scientific Research Applications
Ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, inhibiting their activity and leading to the observed biological effects . For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate can be compared with other thiazolidine derivatives, such as:
Methyl 4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)amino]benzoate: Similar in structure but with different substituents, leading to variations in biological activity.
Ethyl 4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)amino]benzoate: Another similar compound with potential differences in pharmacological properties.
Methyl 4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)amino]benzoate: Differing in the position and type of substituents, which can affect its reactivity and biological effects.
Properties
Molecular Formula |
C13H14N2O3S |
---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate |
InChI |
InChI=1S/C13H14N2O3S/c1-3-18-12(17)9-4-6-10(7-5-9)14-13-15(2)11(16)8-19-13/h4-7H,3,8H2,1-2H3 |
InChI Key |
YPUYZTSKGKWEDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CS2)C |
Origin of Product |
United States |
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